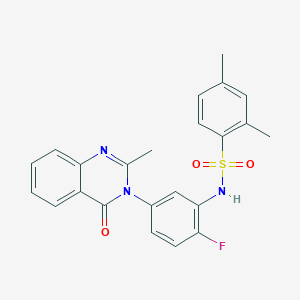
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H20FN3O3S and its molecular weight is 437.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
A novel approach in the search for anticancer agents has led to the synthesis of quinazoline derivatives, demonstrating significant antitumor activities against various cancer cell lines. Compounds containing the 2-oxoquinoline structure, including those related to the specified chemical, have been evaluated for their efficacy against human lung adenocarcinoma, cervical carcinoma, breast cancer, and osteosarcoma cells. Pharmacological screening indicated moderate to high levels of antitumor activities, with some compounds showing potent inhibitory activities compared to 5-fluorouracil, a positive control (Fang et al., 2016). Additionally, derivatives have been found that selectively inhibit cancer cell lines, indicating a potential for development into new drug candidates (Chou et al., 2010).
Antimicrobial Activity
Fluoroquinolones, a major class of antibacterial agents, have been enhanced by designing m-aminophenyl groups as novel N-1 substituents, leading to compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This development signifies an advancement in the treatment of bacterial infections, offering a more potent alternative to existing medications (Kuramoto et al., 2003).
Antimicrobial and Anticancer Hybrid Molecules
Research into N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives has explored their diuretic, antihypertensive, and anti-diabetic potential. Among these compounds, notable derivatives have shown remarkable in vitro antimicrobial potency, highlighting the therapeutic versatility of quinazoline-based molecules (Rahman et al., 2014).
Interaction with Human Serum Albumin
The study of interactions between fluorine-substituted dihydroquinazoline derivatives and human serum albumin (HSA) provides insights into the binding mechanisms and the impact of fluorine substitution on these interactions. This research is crucial for understanding the pharmacokinetics and pharmacodynamics of these compounds, influencing their design for therapeutic applications (Wang et al., 2016).
Protein Kinase Inhibition
Isoquinolinesulfonamides, related in structure to the specified compound, have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. These findings open avenues for the development of new therapeutic agents targeting diseases mediated by these enzymes (Hidaka et al., 1984).
Propiedades
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3S/c1-14-8-11-22(15(2)12-14)31(29,30)26-21-13-17(9-10-19(21)24)27-16(3)25-20-7-5-4-6-18(20)23(27)28/h4-13,26H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTZTUQTCUAMKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
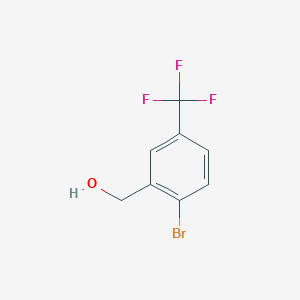
![3-(2-methoxyphenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2457077.png)
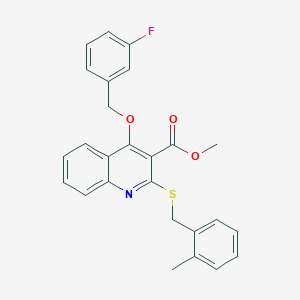
![3-{4-[(Phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2457081.png)
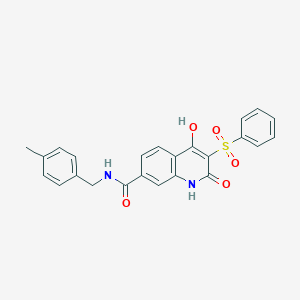

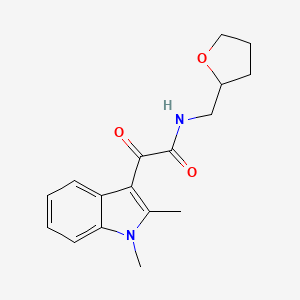

![N-[(3-Methylsulfonylpyridin-2-yl)methyl]but-2-ynamide](/img/structure/B2457087.png)
![3-benzyl-N-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2457088.png)
![2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2457089.png)

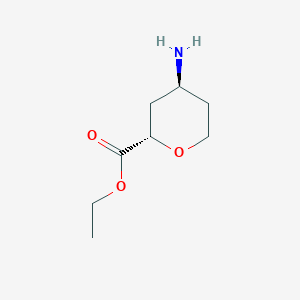
![Tert-butyl (3aR,7aS)-5-(5-chloropyrazine-2-carbonyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2457098.png)
